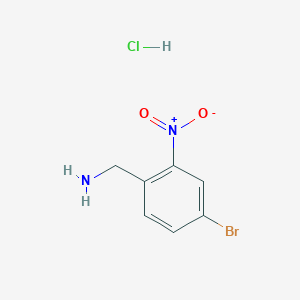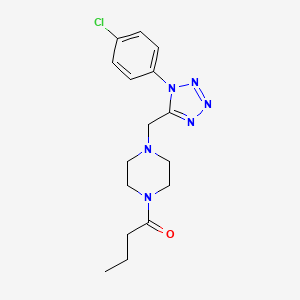
Benzyl n-(1,3-dioxaindan-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Benzyl n-(1,3-dioxaindan-5-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Orientations Futures
Benzyl 1,3-benzodioxol-5-ylcarbamate holds immense potential in scientific research. A recent study has reported the design, synthesis, and anticancer evaluation of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position . This suggests that Benzyl 1,3-benzodioxol-5-ylcarbamate and related compounds could be further explored for their potential applications in drug development and other areas of research.
Mécanisme D'action
Target of Action
Compounds like “Benzyl 1,3-benzodioxol-5-ylcarbamate” often target specific enzymes or receptors in the body. For instance, benzyl benzoate, a related compound, is known to exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
The compound might interact with its targets by binding to them, thereby altering their function. For example, benzyl benzoate is lethal to certain mites and is useful in the treatment of scabies .
Analyse Biochimique
Biochemical Properties
Benzyl 1,3-benzodioxol-5-ylcarbamate plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions at the benzylic position . These interactions are crucial for the synthesis and metabolism of various biomolecules. Additionally, Benzyl 1,3-benzodioxol-5-ylcarbamate can form stable complexes with proteins, influencing their structure and function.
Cellular Effects
Benzyl 1,3-benzodioxol-5-ylcarbamate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, Benzyl 1,3-benzodioxol-5-ylcarbamate can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of Benzyl 1,3-benzodioxol-5-ylcarbamate involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the oxidation of substrates. Additionally, Benzyl 1,3-benzodioxol-5-ylcarbamate can induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 1,3-benzodioxol-5-ylcarbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Benzyl 1,3-benzodioxol-5-ylcarbamate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to Benzyl 1,3-benzodioxol-5-ylcarbamate has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of Benzyl 1,3-benzodioxol-5-ylcarbamate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that Benzyl 1,3-benzodioxol-5-ylcarbamate can cause oxidative stress and inflammation at high doses .
Metabolic Pathways
Benzyl 1,3-benzodioxol-5-ylcarbamate is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. The compound interacts with enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of Benzyl 1,3-benzodioxol-5-ylcarbamate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within cells can affect its biological activity and function. Studies have shown that Benzyl 1,3-benzodioxol-5-ylcarbamate can accumulate in the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism .
Subcellular Localization
Benzyl 1,3-benzodioxol-5-ylcarbamate exhibits specific subcellular localization, which is crucial for its activity and function. The compound contains targeting signals that direct it to specific compartments or organelles within the cell. Post-translational modifications, such as phosphorylation, can also influence its subcellular localization. Benzyl 1,3-benzodioxol-5-ylcarbamate has been found to localize in the nucleus, where it can interact with transcription factors and modulate gene expression .
Méthodes De Préparation
The synthesis of Benzyl n-(1,3-dioxaindan-5-yl)carbamate typically involves the reaction of benzyl carbamate with 1,3-dioxaindan-5-yl derivatives under specific conditions. One method involves the use of potassium carbonate as a catalyst in primary alcohols, such as methanol or ethanol, under reflux conditions . The reaction yields the desired carbamate product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Benzyl n-(1,3-dioxaindan-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include hydrogenation catalysts, acids, and bases.
Comparaison Avec Des Composés Similaires
Benzyl n-(1,3-dioxaindan-5-yl)carbamate can be compared with other similar compounds, such as:
Benzyl N-(2,6-Dioxo-3-piperidyl)carbamate: This compound has a similar carbamate structure but differs in its specific functional groups and applications.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the 1,3-dioxol-5-yl moiety but have different heteroaryl groups, leading to distinct biological activities. The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
Propriétés
IUPAC Name |
benzyl N-(1,3-benzodioxol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-15(18-9-11-4-2-1-3-5-11)16-12-6-7-13-14(8-12)20-10-19-13/h1-8H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUWBXJDZIMWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide](/img/structure/B2512873.png)
![N-[(4-fluorophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2512876.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/no-structure.png)
![methyl 4-({[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2512879.png)
![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2512881.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2512883.png)


![6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2512888.png)
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1H-indole](/img/structure/B2512889.png)

![6-(2-chlorophenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2512891.png)

![6-Methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512893.png)
